Methyl 2-(hydroxyamino)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(hydroxyamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-7-3(5)2-4-6/h4,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUGQQLHGWSGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Hydroxyamino Acetate and Its Analogues
Direct Synthesis Approaches
Direct methods for synthesizing Methyl 2-(hydroxyamino)acetate typically involve the formation of the N-hydroxy amide bond from corresponding carboxylic acid or ester precursors.
Esterification of 2-(Hydroxyamino)acetic Acid
The direct esterification of 2-(Hydroxyamino)acetic acid with methanol (B129727) represents a straightforward approach to obtaining this compound. This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comchemguide.co.uklibretexts.org
The reaction is reversible, and to achieve favorable yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.comlibretexts.org This is typically accomplished by using a large excess of the alcohol (methanol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), tosic acid (TsOH), and dry hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk
General Reaction Scheme for Fischer Esterification:
| Reactant 1 | Reactant 2 | Catalyst | Key Condition | Product |
| 2-(Hydroxyamino)acetic Acid | Methanol | H₂SO₄ or TsOH | Excess methanol or removal of water | This compound |
N-Acylation of Hydroxylamine (B1172632) or Protected Hydroxylamine with Activated Carboxylic Acid Derivatives
A widely employed and intuitive method for forming hydroxamic acids involves the N-acylation of hydroxylamine or its protected forms with an activated carboxylic acid derivative. wikipedia.orgacs.orgallresearchjournal.com This nucleophilic acyl substitution reaction is highly efficient due to the greater nucleophilicity of the nitrogen atom in hydroxylamine and the high reactivity of the activated carboxyl group. acs.org
To synthesize this compound analogues via this route, a suitable precursor such as 2-chloroacetyl chloride can be reacted with hydroxylamine. The resulting 2-chloro-N-hydroxyacetamide can then be further modified. More generally, carboxylic acids are activated by converting them into more reactive species like acyl chlorides, acyl anhydrides, or by using coupling agents. acs.orgresearchgate.netsemanticscholar.org
The reaction with acyl chlorides is typically rapid and is performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. unimi.it The use of protected hydroxylamines, such as O-benzylhydroxylamine or O-silyl ethers, is also common to prevent side reactions and improve yields. acs.orgunimi.it The protecting group is then removed in a subsequent step. unimi.it
Common Activating Agents for Carboxylic Acids:
| Activating Agent | Intermediate | Key Features |
| Thionyl chloride (SOCl₂) | Acyl chloride | Highly reactive, requires base |
| Oxalyl chloride | Acyl chloride | Highly reactive, requires base |
| Ethyl chloroformate | Mixed anhydride | Good yields, mild conditions |
| N,N'-Carbonyldiimidazole (CDI) | Acylimidazole | Operationally simple, good yields researchgate.net |
| Carbodiimides (e.g., DCC, EDCI) | O-acylisourea | Widely used in peptide chemistry |
Nucleophilic Displacement Reactions of Esters with Hydroxylamine under Basic Conditions
The reaction of esters with hydroxylamine is a common and practical method for the synthesis of hydroxamic acids. wikipedia.orgresearchgate.netnih.gov For the synthesis of this compound, a suitable starting material would be a methyl ester with a good leaving group at the alpha-position, such as methyl 2-bromoacetate or methyl 2-chloroacetate. However, the most direct precursor is an ester of the corresponding carboxylic acid. unimi.it
The reaction is typically carried out under basic conditions, using bases like potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or sodium methoxide (B1231860) (NaOMe) in an alcoholic solvent. unimi.it The base deprotonates hydroxylamine, increasing its nucleophilicity for the attack on the ester's carbonyl carbon. This methodology can sometimes lead to the formation of carboxylic acid byproducts due to hydrolysis of the ester starting material. unimi.it To mitigate this, anhydrous conditions and the use of hydroxylamine hydrochloride with an alcoholic solution of a base like KOH or NaOMe are often employed. unimi.it
An alternative strategy involves using a catalytic amount of potassium cyanide (KCN) to accelerate the reaction between an ester and hydroxylamine, which can proceed even without a strong base. nih.gov Microwave irradiation has also been utilized to expedite this reaction. organic-chemistry.org
Reaction Conditions for Ester Aminolysis:
| Ester Precursor | Reagent | Base | Solvent | Typical Condition |
| Methyl 2-chloroacetate | Hydroxylamine | KOH or NaOMe | Methanol | Room temperature or gentle heating |
| Ethyl Ethanoate | 50% aq. Hydroxylamine | NaOH | Methanol | Room temperature nih.gov |
| Various Esters | Hydroxylamine | - | - | Microwave irradiation organic-chemistry.org |
| Ethyl Ester | Hydroxylamine | Catalytic KCN | Methanol/CHCl₃ | Room temperature nih.govscholarsportal.info |
Indirect Synthetic Routes and Precursor Transformations
Indirect methods involve the synthesis of a precursor molecule which is then chemically transformed into the final hydroxamic acid product.
Oximation Reactions of Methyl 2-Oxoacetates
An important indirect route to this compound involves the oximation of Methyl 2-oxoacetate (also known as methyl glyoxylate). chemicalbook.comalfa-chemistry.comchemicalbook.com In this reaction, the ketone carbonyl group of the α-ketoester reacts with hydroxylamine to form an oxime, specifically a hydroxyimino derivative. google.comsigmaaldrich.com
The product, Methyl 2-(hydroxyimino)acetate, is a tautomer of the target compound, this compound. The reaction is often carried out under acidic conditions, for example, by reacting the ester with sodium nitrite (B80452) in acetic acid. google.com This method is particularly useful for producing α-hydroxyimino esters, which are valuable intermediates in the synthesis of various pharmaceuticals. google.com
Example Reaction:
| Starting Material | Reagent | Conditions | Product |
| Methyl 2-oxoacetate | Hydroxylamine Hydrochloride | Aqueous or alcoholic solution | Methyl 2-(hydroxyimino)acetate rsc.org |
| Ethyl acetoacetate | Sodium nitrite | Acetic Acid | Ethyl (Z)-2-hydroxyiminoacetoacetate google.com |
Oxidation of Amide Precursors
The synthesis of hydroxamic acids can also be achieved through the oxidation of the corresponding amide precursors. This involves the N-hydroxylation of an amide. While less common than other methods, it represents a potential route. For instance, biological systems can form hydroxamic acid metabolites through the oxidation of amides. allresearchjournal.com
Chemical oxidation of amides to hydroxamic acids can be challenging, but certain reagents can effect this transformation. For example, molybdenum oxide diperoxide has been shown to oxidize trimethylsilylated amides to hydroxamic acids. wikipedia.org Another approach involves the use of bacterial amidases. These enzymes can hydrolyze an amide bond at neutral pH, and in the presence of hydroxylamine, the intermediate carboxylic acid is converted into the corresponding hydroxamic acid in high yields. unimi.itnih.gov
Conversion of Amino Acids to N-Hydroxylated Derivatives
The synthesis of N-hydroxylated amino acid derivatives, such as this compound, from their corresponding amino acid precursors is a fundamental transformation in medicinal and organic chemistry. A common strategy involves a multi-step process starting from the amino acid ester. For instance, an amino acid ester can be reacted with an aromatic aldehyde (e.g., benzaldehyde) to form a Schiff base. This intermediate is then oxidized, typically using an organic peracid like m-chloroperbenzoic acid (m-CPBA), to yield a cyclic oxaziridine (B8769555). The final step involves the conversion of the oxaziridine into the desired N-hydroxy-alpha-amino acid ester. This sequence provides a reliable pathway from readily available amino acids to their valuable N-hydroxylated counterparts.
Another approach focuses on the direct reaction of esters with hydroxylamine. The process often requires the in situ generation of free hydroxylamine from its hydrochloride salt using a strong base such as sodium methoxide (CH₃ONa), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a polar solvent like methanol nih.gov. This method is widely applicable for converting various carboxylic acid esters into their corresponding hydroxamic acids, which are structurally analogous to N-hydroxylated amino acid derivatives nih.gov.
The table below summarizes a typical reaction pathway for the conversion of an amino acid ester to its N-hydroxylated form.
| Step | Reactants | Reagent(s) | Intermediate/Product |
| 1 | Amino Acid Ester, Aromatic Aldehyde | - | Schiff Base |
| 2 | Schiff Base | Organic Peracid (e.g., m-CPBA) | Oxaziridine |
| 3 | Oxaziridine | - | N-Hydroxy Amino Acid Ester |
Advanced Synthetic Strategies
Modern synthetic chemistry has driven the development of more sophisticated methods for preparing N-hydroxylated compounds. These strategies aim to enhance reaction efficiency, facilitate purification, and reduce environmental impact.
Solid-Phase Organic Synthesis of N-Hydroxylated Amino Acid Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique, particularly for the assembly of peptides and peptidomimetics, including those containing N-hydroxy-α-amino acid residues. In this methodology, the C-terminal amino acid is anchored to an insoluble polymer support, such as a Wang resin researchgate.netluxembourg-bio.com. The peptide chain is then elongated step-by-step while remaining attached to the solid support google.com.
For the synthesis of N-hydroxylated derivatives, the N-hydroxylation can be performed on the resin-bound amino acid researchgate.netresearchgate.net. This approach confines the reaction to the solid phase, which simplifies purification, as excess reagents and byproducts can be washed away easily. Once the desired sequence is assembled, a cleavage reagent, such as hydrofluoric acid (HF), is used to release the final N-hydroxylated product from the resin google.com. This method is instrumental in combinatorial chemistry for creating libraries of hydroxamate-based pseudo-peptides for screening purposes researchgate.net. The solid-phase approach offers significant advantages in terms of efficiency and ease of purification compared to traditional solution-phase methods luxembourg-bio.com.
Microwave-Activated Hydroxamic Acid Synthesis
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. The synthesis of hydroxamic acids from esters is significantly enhanced by microwave irradiation nih.govorganic-chemistry.orgcnr.it. This technique involves reacting an ester, such as methyl 2-aminoacetate, with hydroxylamine in the presence of a base under microwave activation organic-chemistry.orgresearchgate.net.
Compared to conventional heating, microwave-assisted methods dramatically reduce reaction times, often from hours to mere minutes, while providing good to excellent yields organic-chemistry.org. The reaction is highly chemoselective and can be applied to a wide range of esters, including amino esters, without affecting sensitive protecting groups like Boc (tert-butyloxycarbonyl) organic-chemistry.org. Crucially, for chiral precursors, this method has been shown to proceed without loss of stereochemical integrity organic-chemistry.orgorganic-chemistry.org. The efficiency and mild conditions of this approach make it a highly attractive and scalable strategy for the rapid synthesis of hydroxamic acids and their derivatives organic-chemistry.org.
The following table compares conventional heating with microwave-assisted synthesis for the conversion of an ester to a hydroxamic acid.
| Method | Typical Reaction Time | Key Advantages | Reference(s) |
| Conventional Heating | Several hours | Standard laboratory setup | organic-chemistry.org |
| Microwave Activation | ~6 minutes | Rapid conversion, high yields, high purity, preserves stereochemistry | nih.govorganic-chemistry.orgcnr.it |
Biocatalytic Approaches for Hydroxamic Acid Formation
The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical synthesis. Several classes of enzymes have been employed for the synthesis of hydroxamic acids under mild, aqueous conditions researchgate.net. Lipases, amidases, and acyltransferases are capable of catalyzing the reaction between a carboxylic acid derivative (such as an ester or amide) and hydroxylamine to form the corresponding hydroxamic acid nih.govacs.org.
For example, lipase (B570770) from Candida parapsilosis has been used to synthesize fatty hydroxamic acids from fatty acid methyl esters and hydroxylamine nih.gov. Similarly, amidases from bacteria like Pseudomonas aeruginosa and Bacillus sp. can convert amides to hydroxamic acids in the presence of hydroxylamine at neutral pH acs.orgresearchgate.net. These enzymatic reactions are often highly enantioselective, allowing for the synthesis of optically active hydroxamic acids from racemic starting materials google.com. The mild reaction conditions (neutral pH, ambient temperature) and high selectivity of biocatalysis prevent the formation of byproducts and make it a valuable tool for producing pure compounds researchgate.net.
Green Chemistry Approaches in Aqueous Media
A central goal of green chemistry is to minimize environmental impact by using safer solvents, reducing waste, and improving energy efficiency. The synthesis of hydroxamic acids in aqueous media aligns perfectly with these principles nih.govbenthamdirect.com.
Chemical Reactivity and Transformation Mechanisms of Methyl 2 Hydroxyamino Acetate
Reactions of the Hydroxamate Moiety
The hydroxamate functional group, characterized by the N-hydroxy amide structure, is the site of several important chemical reactions, including alkylation, acylation, oxidation, and reduction.
The nitrogen atom of the hydroxyamino group in Methyl 2-(hydroxyamino)acetate is nucleophilic and can react with various electrophiles, leading to N-alkylation and N-acylation products. These reactions are fundamental for modifying the structure and properties of the parent compound.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It typically proceeds via a nucleophilic substitution mechanism where the nitrogen attacks an alkyl halide or another suitable alkylating agent. The reaction is often carried out in the presence of a base to deprotonate the hydroxylamine (B1172632) nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.
N-Acylation: Acylation of the nitrogen atom can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction results in the formation of an N-acyloxy derivative. Similar to alkylation, a base is often employed to facilitate the reaction. N-acylation is a common strategy for the synthesis of more complex hydroxamic acid derivatives and for introducing protecting groups.
The table below summarizes common reagents and the expected products for the N-alkylation and N-acylation of the hydroxamate moiety.
| Reaction Type | Reagent Class | Specific Example | Expected Product Structure |
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Methyl 2-(N-hydroxy-N-methylamino)acetate |
| N-Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | Methyl 2-(N-benzyl-N-hydroxyamino)acetate |
| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Methyl 2-(N-acetoxy-N-acetylamino)acetate |
| N-Acylation | Carboxylic Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Methyl 2-(N-acetoxy-N-acetylamino)acetate |
Note: The table presents generalized outcomes. Actual product distribution can be influenced by reaction conditions.
The hydroxyamino group of this compound is susceptible to oxidation, yielding different products depending on the oxidizing agent and reaction conditions. The oxidation state of the nitrogen atom can be increased, leading to the formation of nitroso compounds or other nitrogen oxides.
Electrochemical studies on hydroxylamine and its derivatives have shown that oxidation can proceed through various intermediates. For instance, the electrochemical oxidation of hydroxylamine on gold electrodes has been observed to produce adsorbed nitrite (B80452) and nitrogen dioxide (NO₂) at different potentials. acs.orgacs.org Chemical oxidation of hydroxamic acids can also lead to the formation of acyl-nitroso species, which are reactive intermediates in organic synthesis. The oxidation of hydroxamic acids with reagents like alkaline ferricyanide (B76249) can yield N,O-diacylhydroxylamines through the dimerization and rearrangement of radical-anion intermediates. rsc.org The oxidation of hydroxylamine itself can yield products such as nitrous oxide (N₂O). orientjchem.orgnih.gov
Key oxidation pathways and their resulting products are outlined below.
| Oxidizing Agent/Method | Intermediate Species | Final Product(s) |
| Mild Oxidants | Acyl-nitroso radical | Methyl 2-(nitroso)acetate |
| Alkaline Ferricyanide | Radical-anion | N,O-diacylhydroxylamines |
| Electrochemical Oxidation | Adsorbed nitrite | Nitrogen dioxide, Dinitrogen |
The hydroxamate moiety can undergo reduction, which typically involves the cleavage of the N-O bond. The nature of the final product is dependent on the reducing agent and the specific conditions of the reaction.
A common transformation is the reduction of the hydroxamic acid functionality to the corresponding amide. This has been demonstrated using reagents like titanium(III) chloride, which reduces various hydroxamic acids to their amide counterparts. nih.gov This reaction is a useful synthetic tool and can also be used for the characterization of hydroxamic acid-containing compounds like siderophores. nih.gov Biological systems can also catalyze this reduction; for example, rabbit blood, in the presence of cofactors, can reduce hydroxamic acids to amides. semanticscholar.org
Alternatively, more vigorous reduction can lead to the formation of the corresponding amine. Catalytic hydrogenation is a widely used method for the reduction of hydroxylamines and related compounds. nih.govmdpi.comresearchgate.netresearchgate.net However, care must be taken to control the reaction conditions to prevent over-reduction or side reactions. For instance, the catalytic reduction of oximes to hydroxylamines can be challenging due to the competing reduction to the primary amine. nih.govresearchgate.netresearchgate.net Other reducing systems, such as indium powder in aqueous media, have been shown to be effective for the reduction of N,N-disubstituted hydroxylamines to their corresponding amines. acs.org
The following table summarizes various reduction methods and their products.
| Reducing Agent | Product |
| Titanium(III) Chloride (TiCl₃) | Methyl 2-aminoacetate (Glycine methyl ester) |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Methyl 2-aminoacetate |
| Indium (In) Powder | Methyl 2-aminoacetate |
| Thioacetic Acid / NH₄HCO₃ | Methyl 2-acetamidoacetate |
Reactions of the Ester Functional Group
The methyl ester group in this compound is a second reactive site, susceptible to reactions typical of carboxylic acid esters, such as nucleophilic substitution and hydrolysis.
The carbonyl carbon of the ester group is electrophilic and can be attacked by a variety of nucleophiles. This leads to the substitution of the methoxy (B1213986) group (-OCH₃) and the formation of a range of derivatives.
One of the most common nucleophilic substitution reactions of esters is aminolysis, the reaction with an amine to form an amide. This reaction is typically slower than the acylation of amines with more reactive acylating agents like acyl chlorides, but it can be driven to completion, often with heating or catalysis. The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding N-substituted 2-(hydroxyamino)acetamide.
Transesterification is another important reaction, where the methoxy group is replaced by a different alkoxy group from another alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. The use of a large excess of the new alcohol can drive the reaction towards the desired product.
These derivatization reactions are crucial for modifying the ester portion of the molecule, which can alter its physical and biological properties.
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(hydroxyamino)acetic acid. ncats.io This transformation can be achieved under either acidic or basic conditions. nih.govwikipedia.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. This process is reversible. youtube.com
Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), the ester is irreversibly hydrolyzed to the carboxylate salt. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion. Subsequent acidification is required to obtain the free carboxylic acid. youtube.com
The hydrolysis product, 2-(hydroxyamino)acetic acid, is a key analogue that can be used in further synthetic transformations or biological studies.
Transesterification Reactions
Transesterification is a fundamental class of organic reactions wherein the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this process involves the substitution of its methyl group (-OCH₃) with a different alkoxy group (-OR') from an alcohol (R'-OH). This equilibrium-driven reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
Mechanism:
Acid Catalysis: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the incoming alcohol (R'-OH) forms a tetrahedral intermediate. Following a proton transfer, methanol (B129727) is eliminated, and deprotonation of the new carbonyl group yields the transesterified product. masterorganicchemistry.com
Base Catalysis: A strong base, typically the alkoxide (R'O⁻) corresponding to the new alcohol, acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion (CH₃O⁻) then yields the new ester. wikipedia.orgmasterorganicchemistry.com
To drive the reaction toward the desired product, the alcohol reactant is often used in large excess or as the solvent. wikipedia.org This strategic choice shifts the equilibrium position according to Le Châtelier's principle, favoring the formation of the new ester.
Table 1: Hypothetical Transesterification Reactions of this compound This table presents potential transesterification products based on general reaction mechanisms.
| Reactant Alcohol | Catalyst | Expected Product | Byproduct |
|---|---|---|---|
| Ethanol (CH₃CH₂OH) | H⁺ or CH₃CH₂O⁻ | Ethyl 2-(hydroxyamino)acetate | Methanol |
| Propanol (CH₃CH₂CH₂OH) | H⁺ or CH₃CH₂CH₂O⁻ | Propyl 2-(hydroxyamino)acetate | Methanol |
| Benzyl Alcohol (C₆H₅CH₂OH) | H⁺ or C₆H₅CH₂O⁻ | Benzyl 2-(hydroxyamino)acetate | Methanol |
Tautomerism and Isomerization Phenomena
Tautomers are structural isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. wikipedia.org this compound and its derivatives exhibit notable tautomeric and isomeric properties.
The hydroxyamino group (-NHOH) itself can theoretically exist in equilibrium with a tautomeric form, often described in related systems as an amine oxide or azane (B13388619) oxide (H₃N⁺-O⁻). ic.ac.uk This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms. wikipedia.org For simple hydroxylamines, the H₂N-OH form is significantly more stable and is the overwhelmingly predominant species. ic.ac.uk In the case of this compound, the hydroxyamino tautomer is the stable and observed form of the molecule under standard conditions. The equilibrium lies heavily on the side of the hydroxyamino structure, with the alternative tautomer being energetically unfavorable.
When this compound reacts, for instance through condensation with aldehydes or ketones, or via oxidation, it can form derivatives containing a carbon-nitrogen double bond (C=N), such as imines or oximes. The restricted rotation around this C=N double bond gives rise to geometric isomerism, specifically E/Z isomerism. studymind.co.uk
The designation of these stereoisomers as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each atom of the double bond.
Z-isomer: The higher-priority groups on each atom of the C=N bond are on the same side.
E-isomer: The higher-priority groups on each atom of the C=N bond are on opposite sides.
For example, the oximation of methyl glyoxylate (B1226380) (a related carbonyl compound) would lead to methyl 2-(hydroxyimino)acetate. The stereochemistry of the oxime's -OH group relative to the ester group determines the E/Z configuration. Such selective synthesis or separation of E and Z isomers is crucial in many chemical applications, as different isomers can exhibit distinct physical properties and biological activities. google.comresearchgate.net
Table 2: Cahn-Ingold-Prelog Priority Assignment for a Hypothetical Oximino Derivative Derivative: Methyl 2-(hydroxyimino)propanoate, formed from the reaction with a hypothetical keto-acid.
| Atom of C=N Bond | Substituent 1 | Priority | Substituent 2 | Priority |
|---|---|---|---|---|
| Carbon | -COOCH₃ (Ester) | High | -CH₃ (Methyl) | Low |
| Nitrogen | -OH (Hydroxyl) | High | Lone Pair | Low |
In this hypothetical case, if the -COOCH₃ and -OH groups are on the same side of the double bond, the isomer would be designated Z. If they are on opposite sides, it would be the E isomer.
Mechanistic Studies of Select Chemical Transformations
Mechanistic studies provide critical insights into how reactants are converted into products, revealing the sequence of bond-breaking and bond-forming events. A notable transformation involving a related class of compounds is the reaction of α-alkoxy esters with β-amino alcohols, which demonstrates how reaction conditions can dictate the final product structure.
A study on methyl 2-hydroxy-2-methoxy acetate (B1210297) reacting with N-substituted ethanolamines, such as N-methylethanolamine, revealed two distinct, condition-dependent pathways. researchgate.net
Acyclic Product Formation (with solvent): In a solvent mixture of benzene/ethanol, the reaction yields an acyclic product, methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate. The proposed mechanism involves a nucleophilic substitution where the secondary amine of N-methylethanolamine attacks the electrophilic carbon, leading to the displacement of the methoxy group.
Cyclic Product Formation (without solvent): When the reaction is conducted without a solvent, an intramolecular cyclization occurs, leading to the formation of a cyclic compound, 2-hydroxy-4-methylperhydro-1,4-oxazin-3-one. researchgate.net This pathway likely proceeds through the initial formation of the acyclic intermediate. Subsequently, the terminal hydroxyl group of the ethanolamine (B43304) moiety acts as an intramolecular nucleophile, attacking the ester carbonyl. This intramolecular transesterification (or amidation) results in the formation of the six-membered heterocyclic ring and the elimination of methanol. The absence of solvent appears to favor this intramolecular process over intermolecular reactions.
These findings highlight the delicate balance of competing reaction pathways, which can be manipulated by adjusting experimental conditions to selectively synthesize desired molecular architectures.
Table 3: Summary of Reaction Products from Methyl 2-hydroxy-2-methoxy acetate and N-methylethanolamine researchgate.net
| Reaction Condition | Product Type | Product Name | Spectroscopic Data (IR, cm⁻¹) |
|---|---|---|---|
| Benzene/Ethanol (solvent) | Acyclic | Methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate | 3420, 2959, 1750, 1214 |
| No Solvent | Cyclic | 2-hydroxy-4-methylperhydro-1,4-oxazin-3-one | Data for related cyclic structures reported in the study |
Applications of Methyl 2 Hydroxyamino Acetate and Its Derivatives in Organic Synthesis
Role as Synthetic Intermediates and Building Blocks
The reactivity of methyl 2-(hydroxyamino)acetate and its derivatives allows them to serve as pivotal starting materials or intermediates in the synthesis of a diverse array of organic molecules. Their bifunctional nature, possessing both a nucleophilic hydroxylamino group and an electrophilic ester, provides a gateway to a multitude of chemical transformations.
Precursors for Heterocyclic Compound Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used to synthesize new derivatives of quinazolin-4-one, an important heterocyclic scaffold. epstem.net The synthesis can begin with anthranilic acid, which is esterified and then reacted with chloroacetyl chloride. epstem.net The resulting product can then be converted to methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, which serves as a key intermediate for creating a variety of five-membered ring heterocyclic derivatives. epstem.net This highlights the utility of acetate (B1210297) derivatives in constructing complex, fused heterocyclic systems.
Furthermore, derivatives of this compound play a role in the formation of other heterocyclic systems. For example, the reaction of methyl 2-hydroxy-2-methoxyacetate with β-amino alcohols can lead to the formation of 2-hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. researchgate.netscielo.org.mx This demonstrates the versatility of these acetate derivatives in constructing various saturated heterocyclic rings. The specific reaction pathway and resulting product can be influenced by the reaction conditions, such as the presence or absence of a solvent. scielo.org.mx
Synthesis of Complex Organic Molecules
The application of this compound derivatives extends to the synthesis of more intricate organic molecules. One notable example is their use in the synthesis of aleutianamine, a cytotoxic pyrroloiminoquinone marine alkaloid. proquest.com The synthesis of such complex natural products often requires versatile building blocks that can be elaborated into the final target molecule.
Moreover, derivatives of this compound have been utilized in the preparation of multifunctional adducts that can serve as ligands for metal complexes. For instance, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate has been synthesized and used to form complexes with various metal ions. mdpi.com These types of molecules, which bear multiple functional groups, are valuable in the development of new materials and biologically active compounds. mdpi.com
Utility in Peptide Chemistry
The field of peptide chemistry has significantly benefited from the unique properties of this compound and its derivatives. These compounds have found applications in the synthesis of modified peptides with enhanced properties and as efficient reagents for the formation of peptide bonds.
Incorporation of N-Hydroxylated Amino Acid Residues into Peptides and Peptidomimetics
N-hydroxylated amino acid residues, derived from precursors like this compound, are key components in the synthesis of hydroxamate-based pseudo-peptides and peptidomimetics. researchgate.net These modified peptides have potential applications as enzyme inhibitors and in combinatorial chemistry. researchgate.net The incorporation of N-hydroxy groups into the peptide backbone can be achieved through solid-phase synthesis, allowing for the efficient assembly of these novel peptide analogs. researchgate.netrsc.org
The synthesis of N-hydroxy dipeptide building blocks allows for their incorporation into longer peptide chains. rsc.org A versatile method for preparing N-hydroxypeptides on a solid support has been developed, facilitating access to this class of peptide derivatives. rsc.org This approach enables the systematic study of the impact of N-hydroxylation on peptide structure and function.
Influence on Peptide Conformational Preferences and Structural Stability
The introduction of N-hydroxy groups into the peptide backbone can significantly influence the conformational preferences and stability of the resulting peptides. Peptides containing N-hydroxy-α-amino acid residues have been shown to exhibit unique conformational properties. rsc.org For example, N-hydroxylation has been found to enhance β-hairpin stability in model peptides. rsc.org
Furthermore, the incorporation of N-(hydroxy)glycine residues can lead to the formation of stable parallel β-sheet structures. nih.gov Spectroscopic and crystallographic data suggest that a network of strong interstrand hydrogen bonds, facilitated by the N-hydroxyamides, outweighs local conformational perturbations. nih.gov This highlights the potential of using N-hydroxylation as a tool in the design of constrained peptidomimetics with well-defined secondary structures. rsc.org
Function as Coupling Additives in Amide and Peptide Bond Formation (e.g., Oxyma derivatives)
Derivatives of this compound, particularly oxime derivatives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), have proven to be highly effective coupling additives in amide and peptide bond formation. nih.govresearchgate.netacs.orgbachem.com These additives are crucial for suppressing racemization and improving the efficiency of the coupling reaction, especially when using carbodiimide (B86325) reagents. nih.govbachem.com
Oxyma and its derivatives are considered excellent non-explosive replacements for traditional additives like HOBt and HOAt. nih.govbachem.com They exhibit a remarkable capacity to inhibit racemization and demonstrate high coupling efficiency in both manual and automated peptide synthesis. acs.org The acidity of the oxime, influenced by electron-withdrawing groups, is a key factor in its effectiveness. nih.gov
Several derivatives of Oxyma have been developed to further enhance its properties. For example, water-soluble derivatives have been synthesized to facilitate peptide synthesis in aqueous media, offering a more environmentally friendly approach. nih.govorganic-chemistry.org Additionally, stand-alone coupling reagents incorporating the Oxyma moiety, such as COMU and PyOxim, have been developed and shown to be superior to HOBt-based reagents in terms of yield and minimization of racemization. bachem.comnih.gov
Table 1: Comparison of Common Coupling Additives
| Additive | pKa | Key Features |
|---|---|---|
| HOBt | 4.60 | Traditional additive, but has explosive properties. nih.govbachem.com |
| HOAt | 3.28 | More reactive than HOBt, but also explosive. nih.govacs.org |
| OxymaPure | 4.60 | Non-explosive, high coupling efficiency, low racemization. nih.govresearchgate.netbachem.com |
| K-Oxyma | - | Potassium salt of Oxyma, further suppresses side reactions. researchgate.net |
Table 2: Examples of Oxyma-Based Stand-Alone Coupling Reagents
| Reagent | Description | Advantages |
|---|---|---|
| COMU | Uronium salt derivative of Oxyma. bachem.comnih.gov | High coupling efficiency, safer handling, good solubility. bachem.com |
| PyOxim | Phosphonium salt derivative of Oxyma. bachem.comnih.gov | Accelerated reactivity, minimized allergenic potential. bachem.com |
Selective Functionalization Reactions
The dual nucleophilicity of the N-OH group in this compound and its analogs allows for selective reactions at either the nitrogen or the oxygen atom, contingent on the reaction conditions and the nature of the electrophile. This selectivity is crucial for directing the synthesis towards the desired product.
Selective N-Functionalization
The nitrogen atom of the hydroxyamino group can be selectively functionalized under specific reaction conditions. For instance, N-alkylation of α-amino acid esters can be achieved directly using alcohols in the presence of a suitable catalyst, a process that is both atom-economical and environmentally benign. While direct examples with this compound are not extensively documented in readily available literature, the principles of selective N-alkylation of similar substrates, such as α-amino acid esters, can be extrapolated. These reactions often proceed with high retention of stereochemistry. The choice of alkylating agent and reaction conditions is critical in favoring N-alkylation over O-alkylation. Factors such as the hardness or softness of the electrophile and the solvent can influence the site of attack.
Selective O-Functionalization
Conversely, the oxygen atom of the hydroxyamino moiety can be the preferred site of reaction under different circumstances. A notable example is the chemoselective O-acylation of hydroxyamino acids, which can be accomplished under acidic conditions. nih.gov In this environment, the amino group is protonated, diminishing its nucleophilicity and thereby directing the acylation to the hydroxyl group. nih.gov This strategy has been successfully employed for various hydroxyamino acids, yielding O-acyl derivatives in high yields without the need for prior protection of the amino group. nih.gov
The Mitsunobu reaction stands out as a versatile and powerful method for the selective functionalization of the hydroxyl group in a wide range of alcohols, including those in complex molecules. organic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution. nih.gov This process is known for its reliability in achieving inversion of stereochemistry at the reacting center. nih.gov The Mitsunobu reaction has been successfully applied in the synthesis of natural products to form C-N and C-O bonds with high yields. nih.govrsc.org For instance, intramolecular Mitsunobu reactions have been used to construct cyclic structures containing a C-N bond with yields often exceeding 80%. rsc.org
The table below summarizes findings from studies on selective functionalization reactions of substrates analogous to this compound, highlighting the conditions that favor either N- or O-functionalization.
| Reaction Type | Substrate Type | Reagents and Conditions | Product Type | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Intramolecular C–N bond formation | ortho-hydroxy epoxide and sulfonamide | PPh₃, DIAD | Cyclized product with C-N bond | 91% | High | rsc.org |
| Intramolecular C–N bond formation | Protected alcohol | DIAD, PPh₃ | Cyclized Ns amide | 84% | High | rsc.org |
| O-Acylation | Hydroxyamino acids | Acyl halides or anhydrides in acidic medium (e.g., HCl, glacial acetic acid) | O-Acyl derivatives | >90% | Chemoselective for O-acylation | nih.gov |
| Intramolecular Cyclization | Naphthyridine derivative | PPh₃, DIAD, THF | Tricyclic product | 76% | High | nih.gov |
| Morphinan Synthesis | Trihydroxy phenol (B47542) derivative | DEAD, Et₃N·HCl | Morphinan product | 52% | High | nih.gov |
Theoretical and Computational Chemistry Investigations of Methyl 2 Hydroxyamino Acetate
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 2-(hydroxyamino)acetate, these studies would provide insights into its stability, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis
An analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Furthermore, an electrostatic potential map would illustrate the charge distribution and identify electrophilic and nucleophilic sites.
Molecular Geometry and Conformational Analysis
Computational methods, such as Density Functional Theory (DFT), would be employed to determine the most stable three-dimensional structure of this compound. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
A conformational analysis would be performed to identify various stable conformers (different spatial arrangements of atoms) and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The results would likely be presented in a table summarizing the relative energies of the different conformers.
Hypothetical Data Table for Conformational Analysis:
| Conformer | Dihedral Angle (°C-C-N-O) | Relative Energy (kcal/mol) |
| I | 0 | 2.5 |
| II | 60 | 1.0 |
| III | 120 | 0.5 |
| IV | 180 | 0.0 |
Note: This table is purely illustrative and not based on actual experimental or computational data.
Spectroscopic Property Prediction (e.g., Vibrational, NMR)
Theoretical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data.
Vibrational Spectroscopy: The calculation of vibrational frequencies (infrared and Raman spectra) would help in the identification and characterization of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the predicted frequencies can be compared with experimental spectra to confirm the structure.
NMR Spectroscopy: Theoretical predictions of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for structure elucidation. By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted and compared with experimental NMR data to verify the molecular structure and assign specific signals to individual atoms.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Transition State Identification and Characterization
For any proposed reaction involving this compound, computational methods would be used to locate the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for understanding the reaction mechanism and predicting its rate. Frequency calculations are performed to confirm that the identified structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Kinetic and Thermodynamic Parameter Calculations for Chemical Processes
Once the reactants, products, and transition states are optimized, key kinetic and thermodynamic parameters can be calculated.
Thermodynamic Parameters: This includes the calculation of the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. These values determine the spontaneity and equilibrium position of the reaction.
Kinetic Parameters: The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated. This value is crucial for determining the reaction rate constant using transition state theory.
Hypothetical Data Table for a Reaction:
| Parameter | Reactants | Transition State | Products |
| Relative Energy (kcal/mol) | 0.0 | 25.0 | -10.0 |
| Enthalpy (kcal/mol) | -150.0 | -125.0 | -160.0 |
| Gibbs Free Energy (kcal/mol) | -120.0 | -94.0 | -128.0 |
Note: This table is purely illustrative and not based on actual experimental or computational data.
Intermolecular Interactions and Binding Studies (Chemical Perspectives)
Additionally, no data is available to generate the requested data tables or the concluding table of mentioned compounds.
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-(hydroxyamino)acetate in a laboratory setting?
this compound can be synthesized through stepwise esterification. A typical approach involves reacting hydroxyaminoacetic acid with methanol under acidic catalysis (e.g., sulfuric acid or HCl). Key steps include:
- Intermediate preparation : Hydroxyaminoacetic acid is first synthesized via hydroxylamine reacting with glyoxylic acid under controlled pH (4–6) and temperature (0–5°C).
- Methylation : The intermediate is esterified using methanol and an acid catalyst, followed by reflux at 60–70°C for 4–6 hours.
- Purification : Crude product is purified via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups (e.g., methyl ester at δ 3.6–3.8 ppm) and hydroxyamino moiety (δ 4.5–5.0 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity (>98%).
- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+ at m/z 120.1).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1720 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (N–OH stretch) confirm structural integrity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for all procedures.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources.
- Spill Management : Neutralize spills with sand or vermiculite; avoid water to prevent spreading. Dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Conduct accelerated stability studies using the following protocol:
- Prepare buffered solutions (pH 3, 7, 9) and incubate the compound at 40°C for 30 days.
- Analyze degradation products via LC-MS and quantify parent compound loss using HPLC.
- Key variables : Buffer composition (phosphate vs. citrate), ionic strength, and light exposure.
- Mitigation : Adjust formulation pH to 6–7 and use amber vials to reduce photodegradation .
Q. What experimental strategies can elucidate the mechanism of this compound in enzyme inhibition studies?
- Kinetic Assays : Perform Michaelis-Menten experiments with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Isotopic Labeling : Use 15N-labeled hydroxyamino groups to track binding interactions via NMR or mass spectrometry.
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., HDAC or metalloproteases) using software like AutoDock Vina.
- Fluorescence Quenching : Monitor tryptophan residue changes in enzymes upon compound binding .
Q. How can conflicting data on the compound’s solubility in polar vs. non-polar solvents be systematically addressed?
- Solubility Screening : Test solubility in water, DMSO, ethanol, and hexane at 25°C and 37°C. Use gravimetric analysis (weight dissolved after 24h) or UV-Vis spectroscopy.
- Purity Check : Verify compound purity via HPLC to rule out impurities affecting solubility.
- Polymorph Analysis : Characterize crystalline forms (via XRD) to identify metastable states with higher solubility .
Q. What methodologies are effective for analyzing the compound’s reactivity in nucleophilic acyl substitution reactions?
- Kinetic Studies : Monitor reaction progress (e.g., with amines) via in situ IR or NMR.
- Leaving Group Analysis : Compare reaction rates with varying nucleophiles (e.g., primary vs. secondary amines).
- Computational Modeling : Calculate transition state energies (DFT) to predict regioselectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) across multiple cell lines (e.g., HEK293, HepG2) and in vivo models (e.g., zebrafish embryos).
- Metabolite Profiling : Identify toxic metabolites (e.g., nitroso derivatives) using LC-MS/MS.
- Cross-Validation : Compare data with structurally analogous compounds (e.g., hydroxyurea) to contextualize toxicity mechanisms .
Tables for Key Data
Notes
- Evidence Limitations : Some data (e.g., toxicity) are inferred from structurally related compounds due to limited direct studies on this compound.
- Methodological Rigor : Always validate synthetic routes and analytical methods with internal standards and replicate experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
